molecular formula C11H12N2O3 B2702452 N-(3-(isoxazol-4-yl)propyl)furan-3-carboxamide CAS No. 1904313-38-7

N-(3-(isoxazol-4-yl)propyl)furan-3-carboxamide

Cat. No. B2702452
CAS RN: 1904313-38-7
M. Wt: 220.228
InChI Key: NIRAPTMTKNHVGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

Isoxazoles are five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Techniques : Research has detailed the synthesis of complex furan derivatives through the coupling of amine with furan-2-carbonyl chloride and subsequent reactions, showcasing the versatility of furan compounds in organic synthesis (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).
  • Chemical Reactivity : Investigations into the reactivity of furan derivatives, including electrophilic substitution reactions, provide insights into the potential of such compounds for further chemical modifications and the development of novel materials (Lu, Wu, & Yoshikai, 2014).

Biological Applications

  • Antiprotozoal Activities : Studies have found that certain isoxazole derivatives exhibit potent antiprotozoal activities, suggesting a promising avenue for the development of new treatments against protozoal infections (Patrick et al., 2007).
  • Antimicrobial Properties : Furan-2-carboxamide derivatives have been explored for their antimicrobial properties, with research highlighting their potential as a basis for developing new antimicrobial agents (Cakmak et al., 2022) (Zanatta et al., 2007).

Material Science and Molecular Recognition

  • Novel Material Synthesis : Research into the synthesis of furan-based energetic materials demonstrates the compound's potential applications in material science, especially for creating insensitive energetic materials with improved safety profiles (Yu et al., 2017).

Future Directions

Isoxazoles form an important class of 1,2-azoles . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . This suggests that there is ongoing interest in the development and application of isoxazoles, including “N-(3-(isoxazol-4-yl)propyl)furan-3-carboxamide”, in the field of medicinal chemistry.

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(10-3-5-15-8-10)12-4-1-2-9-6-13-16-7-9/h3,5-8H,1-2,4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRAPTMTKNHVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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